3-bromophthalic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGFNQRFPUUACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461661 | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-69-8 | |
| Record name | 3-Bromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromophthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Bromophthalic Acid
Synthetic Pathways to 3-Bromophthalic Acid from Precursors
Hydrolysis of 3-Bromophthalic Anhydride (B1165640)
A primary and straightforward method for preparing this compound is the hydrolysis of 3-bromophthalic anhydride. cymitquimica.com This reaction involves the cleavage of the anhydride ring by water to form the dicarboxylic acid.
The hydrolysis of cyclic anhydrides like 3-bromophthalic anhydride generally proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base. In an uncatalyzed reaction, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid.
The presence of an acid catalyst protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. cdnsciencepub.com Conversely, in a base-catalyzed mechanism, a hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon. etsu.edu This is followed by protonation to give the final dicarboxylic acid product. Studies on similar anhydrides, such as acetic anhydride, have provided insights into these mechanisms, including the potential for general-base assisted catalysis. etsu.edu
The yield and rate of hydrolysis of 3-bromophthalic anhydride are significantly influenced by reaction conditions such as temperature, pH, and the presence of catalysts. Generally, the hydrolysis is accelerated by an increase in temperature. The reaction is also faster at pH values outside of the neutral range, due to acid or base catalysis. cdnsciencepub.cometsu.edu
For instance, studies on the hydrolysis of acetic anhydride have shown that the reaction is pseudo-first-order and that the rate constants can be determined using various analytical techniques. researchgate.net The choice of solvent can also play a role, as the solubility of the anhydride and the stability of the transition state can be affected. cdnsciencepub.com To ensure complete conversion and high purity of this compound, the hydrolysis is often carried out by heating the anhydride in water, sometimes with the addition of a catalytic amount of acid or base.
Table 1: Factors Influencing Anhydride Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increases | Provides sufficient activation energy for the reaction. |
| pH (Acidic) | Increases | Protonation of the carbonyl group enhances electrophilicity. cdnsciencepub.com |
| pH (Basic) | Increases | Hydroxide ions are stronger nucleophiles than water. etsu.edu |
| Solvent | Varies | Affects solubility of reactants and stability of intermediates. cdnsciencepub.com |
Oxidation Reactions for the Synthesis of this compound
An alternative synthetic route to this compound involves the oxidation of a suitable precursor. A common starting material for this approach is 3-bromotoluene (B146084). The methyl group of 3-bromotoluene can be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate. chemicalbook.com The reaction is typically carried out in an alkaline solution, followed by acidification to yield the desired 3-bromobenzoic acid. Further oxidation would be required to form the second carboxylic acid group.
Another potential precursor is 3-bromophthalide (B1266435), which can be synthesized by the bromination of o-toluic acid. google.comgoogle.com The lactone ring of 3-bromophthalide can then be opened and oxidized to form the two carboxylic acid groups of this compound.
Bromination of Phthalic Acid and its Derivatives
Direct bromination of phthalic acid or its anhydride can also be employed to synthesize this compound. However, this method requires careful control of reaction conditions to achieve the desired regioselectivity.
Achieving regioselective bromination at the 3-position of the phthalic acid ring can be challenging due to the directing effects of the two carboxyl groups. Electrophilic aromatic substitution, such as bromination, on a deactivated ring like phthalic acid typically requires harsh conditions.
To enhance regioselectivity, various strategies can be employed. The use of specific catalysts and brominating agents can influence the position of bromination. For example, bromination in the presence of a Lewis acid catalyst can favor substitution at a particular position. Theoretical analyses and experimental studies on the electrophilic aromatic bromination of various aromatic compounds have been conducted to understand and predict regioselectivity. mdpi.com
In some cases, it may be more effective to brominate a derivative of phthalic acid where the directing effects of the substituents favor the formation of the 3-bromo isomer. Subsequent conversion of this derivative would then yield this compound. For instance, the bromination of phthalic anhydride in the presence of concentrated nitric acid has been reported to yield tetrabromo-substituted compounds, indicating that polybromination can occur under certain conditions. scirp.org
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Precursor | Key Reaction | Advantages | Disadvantages |
| Hydrolysis | 3-Bromophthalic Anhydride | Nucleophilic Acyl Substitution | High yield, simple procedure. cymitquimica.com | Precursor may need to be synthesized separately. |
| Oxidation | 3-Bromotoluene | Side-chain oxidation | Readily available starting material. chemicalbook.com | Requires strong oxidizing agents, may have side reactions. |
| Bromination | Phthalic Acid/Anhydride | Electrophilic Aromatic Substitution | Direct route from a common chemical. | Can be difficult to control regioselectivity, may lead to mixtures of isomers. mdpi.comscirp.org |
Catalytic Systems in Bromination Processes
The direct bromination of phthalic anhydride or its derivatives is a key step in producing this compound. The use of catalysts is crucial for enhancing the reaction rate and controlling the position of the bromine substituent on the aromatic ring.
Iron-based catalysts are commonly employed in the bromination of aromatic compounds. For instance, the bromination of phthalic anhydride can be effectively catalyzed by anhydrous ferric chloride or metallic iron powder. google.com In one process, using 1% to 10% by weight of an iron catalyst (calculated as metallic iron) in molten phthalic anhydride at temperatures between 190°C and 220°C facilitates the production of monobromophthalic anhydride. google.com The reaction time is inversely proportional to the amount of catalyst used; for example, with 1% iron powder, the reaction takes approximately 20 hours, whereas with 10% iron powder, it is completed in about 3 hours. google.com Iron salts, such as ferric chloride and ferric bromide, are also effective catalysts for these reactions. justia.com
Other catalytic systems have been investigated for the bromination of aromatic carboxylic acids and related compounds. For example, indium bromide (InBr₃) has been used to catalyze the reductive bromination of carboxylic acids to alkyl bromides, though this is a different transformation than the aromatic substitution required for this compound. organic-chemistry.org Additionally, iron photocatalysis has been developed for the decarboxylative bromination of (hetero)aryl carboxylic acids, offering a method that uses a cheap and biologically harmless metal salt. acs.org
The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired brominated product. For instance, in the synthesis of 4-bromophthalic anhydride from 4-chlorotetrahydrophthalic anhydride, elemental iron or iron salts catalyze the reaction with elemental bromine. justia.com
Advanced Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several advanced techniques have been explored.
Solvent-Free Reaction Systems for Brominated Carboxylic Acids
Solvent-free reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. These reactions can lead to simpler work-up procedures, reduced waste, and lower costs.
Several methods for the solvent-free bromination of aromatic compounds have been developed. One approach involves the use of molecular bromine adsorbed on the surface of alumina. tandfonline.com This method has been shown to achieve highly selective ring bromination of alkyl-substituted aromatic hydrocarbons quickly and cleanly at room temperature. tandfonline.com Another technique utilizes N-bromosuccinimide (NBS) supported on alumina, which acts as an efficient reagent for ring bromination without the need for a solvent or heating. researchgate.net
Grindstone techniques, where reactants are ground together in a mortar and pestle, also provide a solvent-free route. For example, the bromination of aromatic compounds can be achieved using a Vilsmeier-Haack reagent (prepared from DMF and POCl₃) with KBr or NBS under solvent-free grinding conditions, affording bromo derivatives in very good yields with high regioselectivity. tandfonline.com Similarly, a mixture of an aryl aldehyde and sodium hydroxide can be ground together to induce a Cannizzaro reaction, demonstrating the feasibility of solid-state reactions. arabjchem.org
These solvent-free methods often result in significantly reduced reaction times and simplified product isolation, making them attractive alternatives to traditional solution-phase synthesis. tandfonline.comsemanticscholar.org
Microwave-Assisted Synthesis in Bromophthalic Acid Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The direct and efficient heating provided by microwaves can enhance reaction rates and, in some cases, improve selectivity. mdpi.comfrontiersin.org
In the context of brominated benzoic acid derivatives, microwave irradiation has been successfully applied. For instance, the synthesis of phosphinoylbenzoic acid derivatives from 3-bromobenzoic acid and 4-bromobenzoic acid via P-C coupling reactions has been achieved in water under microwave irradiation without a catalyst. researchgate.net Similarly, microwave-assisted post-Ugi reactions have been developed for the synthesis of complex polycyclic molecules, demonstrating the broad applicability of this technology. encyclopedia.pub The synthesis of quinazolinone derivatives, which can involve brominated precursors, has also been effectively carried out using microwave assistance, significantly reducing reaction times. rhhz.net
Ultrasound-Assisted Synthesis for Enhanced Selectivity and Yield
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in a liquid medium. The formation and collapse of these cavitation bubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. researchgate.net This technique has been shown to improve yields, reduce reaction times, and enhance selectivity in a variety of organic transformations. scispace.comresearchgate.net
For the bromination of aromatic compounds, ultrasound has proven to be a valuable tool. An ultrasound-assisted bromination of aromatic rings using sodium bromide and hydrogen peroxide has been described as a quick, mild, and efficient method, resulting in excellent yields and selectivities. researchgate.net In another study, isoquinolinium dichromate and isoquinolinium chlorochromate were used as catalysts for the oxidative bromination of aromatic hydrocarbons, with sonication significantly reducing reaction times from hours to minutes and leading to very good yields of monobromo derivatives. scispace.comzkginternational.com
The application of ultrasound is not limited to bromination. The synthesis of benzoic acid compounds through the ultrasonic-assisted oxidation of benzyl (B1604629) alcohol compounds has also been reported, highlighting the versatility of this green chemistry technique. google.com Furthermore, ultrasound has been employed in the synthesis of N-aryl anthranilic acid derivatives through the regioselective copper-catalyzed amination of chlorobenzoic acids, demonstrating its utility in C-N bond formation reactions. tandfonline.com
The table below summarizes the effect of ultrasound on the reaction time and yield for the bromination of selected aromatic compounds using isoquinolinium dichromate (IQDC) as a catalyst. scispace.com
| Aromatic Compound | Reaction Time (Conventional) | Reaction Time (Ultrasound) | Yield (Conventional) | Yield (Ultrasound) |
| Phenol | 4-5 h | 30-40 min | Good | High |
| Aniline | 4-5 h | 30-40 min | Good | High |
| Acetanilide | 4-5 h | 30-40 min | Good | High |
Recovery and Recycling of Unreacted Precursors in this compound Synthesis
The recovery and recycling of unreacted starting materials are crucial aspects of sustainable and economically viable chemical processes. In the synthesis of this compound, particularly on an industrial scale, minimizing waste and maximizing the use of precursors are key considerations.
In the production of phthalic anhydride from o-xylene (B151617), which is a precursor to this compound, processes are designed to handle recycle streams. wvu.edu For instance, a process might involve mixing a fresh feed of o-xylene with a recycle stream before it enters the reactor. wvu.edu This allows for the conversion of any unreacted o-xylene from a previous pass.
Similarly, in the bromination of o-methyl benzoic acid to form 3-bromophthalide, a key intermediate for this compound, monitoring the concentration of unreacted o-methyl benzoic acid is a critical process control parameter. The goal is to ensure the reaction proceeds to completion, minimizing the amount of unreacted precursor in the final product. Any unreacted material would likely be separated during the purification steps, such as recrystallization, and could potentially be recycled back into the process.
The byproducts of the reaction can also be recovered and utilized. For example, the hydrogen bromide (HBr) gas generated during bromination can be captured and absorbed into an aqueous sodium hydroxide solution to produce sodium bromide, which may have other industrial applications.
Synthesis of Key Intermediates for this compound Production
One major industrial route to this compound starts with the bromination of o-methyl benzoic acid to produce 3-bromophthalide. This reaction is an electrophilic aromatic substitution where liquid bromine is added dropwise to heated o-methyl benzoic acid (135–145°C). google.com The reaction is exothermic and requires careful temperature control to ensure the desired substitution and subsequent cyclization to the phthalide (B148349) structure. The resulting 3-bromophthalide can then be oxidized to form this compound.
Another important precursor is phthalic anhydride itself, which is produced on a large scale through the catalytic oxidation of o-xylene or naphthalene. zbaqchem.comgoogle.comepa.gov In the o-xylene process, a mixture of vaporized o-xylene and air is passed over a vanadium pentoxide catalyst supported on titanium dioxide in a fixed-bed tubular reactor at temperatures ranging from 340 to 385°C. google.comepa.govresearchgate.net The resulting phthalic anhydride can then be subjected to bromination.
The synthesis can also start from other substituted phthalic acid derivatives. For example, 3-hydroxyphthalic anhydride can be prepared from 3-halophthalic anhydrides (where the halogen can be fluorine, chlorine, bromine, or iodine) by reaction with an alkali metal bicarbonate in the presence of a phase-transfer catalyst. google.com This demonstrates the interconversion of substituted phthalic anhydrides, which could be part of a multi-step synthesis of this compound.
The table below lists some of the key intermediates and their roles in the synthesis of this compound.
| Intermediate | Role |
| o-Xylene | Precursor for phthalic anhydride production. wvu.eduzbaqchem.comepa.gov |
| Phthalic Anhydride | Direct precursor for bromination to bromophthalic anhydride. google.com |
| o-Methyl Benzoic Acid | Starting material for the synthesis of 3-bromophthalide. google.com |
| 3-Bromophthalide | Intermediate that is oxidized to this compound. |
| 3-Halophthalic Anhydrides | Can be converted to other substituted phthalic anhydrides. google.com |
Preparation of 3-Bromophthalic Anhydride
3-Bromophthalic anhydride serves as a direct precursor to this compound through hydrolysis. cymitquimica.com It is a white to light yellow crystalline solid soluble in organic solvents like acetone (B3395972) and chloroform. cymitquimica.com The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses. cymitquimica.com
A common method for synthesizing 3-bromophthalic anhydride involves the reflux of phthalic anhydride with bromine in acetic anhydride. smolecule.com This reaction can achieve a high purity of up to 96%. smolecule.comchemicalbook.com The process typically involves dissolving the starting material in acetic anhydride, raising the temperature to reflux to dissolve the solid, and maintaining the reaction for about an hour to ensure completion. chemicalbook.com
Alternative routes to phthalic anhydrides, including brominated derivatives, have been explored to improve efficiency and address specific synthetic challenges. Direct bromination of phthalic anhydride is a viable method, though it often requires carefully controlled conditions, including specific solvents and temperatures, to achieve the desired product. smolecule.com Another approach involves the Sandmeyer reaction of di-sodium 4-aminophthalate (B1235162) in hydrobromic acid to produce 4-bromophthalic anhydride, a positional isomer of the target compound. sioc-journal.cntitech.ac.jp This highlights the diversity of synthetic strategies available for preparing brominated phthalic anhydrides. The synthesis of 4-bromophthalic anhydride has also been achieved by reacting 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of an iron catalyst. google.com
The table below summarizes and compares different synthetic routes to brominated phthalic anhydrides.
| Starting Material(s) | Reagents | Product | Reported Purity/Yield | Reference(s) |
| Phthalic Anhydride | Acetic Anhydride, Bromine | 3-Bromophthalic Anhydride | Up to 96% purity | smolecule.comchemicalbook.com |
| Phthalic Anhydride | Bromine | 3-Bromophthalic Anhydride | Requires controlled conditions | smolecule.com |
| Di-sodium 4-aminophthalate | Hydrobromic Acid | 4-Bromophthalic Anhydride | Not specified | sioc-journal.cntitech.ac.jp |
| 4-Chlorotetrahydrophthalic anhydride | Elemental Bromine, Iron catalyst | 4-Bromophthalic Anhydride | 79% 4-chlorophthalic anhydride initially, further reaction increases bromo-product | google.com |
Synthesis of 3-Bromophthalide as a Precursor
3-Bromophthalide is a key intermediate that can be converted to this compound. It is a known compound that can be prepared through several synthetic pathways. google.com
The direct bromination of phthalide is a well-established method. Reacting phthalide with elemental bromine can yield 3-bromophthalide in 82-83% yield. google.com An alternative and often preferred method involves the use of N-bromosuccinimide (NBS). google.comorgsyn.org This modified Wohl-Ziegler reaction is advantageous as it can be completed in a shorter time frame of 3-4 hours and gives comparable yields of 75-81%. orgsyn.org The reaction is typically carried out by refluxing phthalide and NBS in a solvent like dry carbon tetrachloride, often under the exposure of light to facilitate the reaction. orgsyn.org The completion of the reaction is indicated by the disappearance of NBS from the bottom of the flask and the accumulation of succinimide (B58015) at the top. orgsyn.org
A study detailed the synthesis of 3-bromophthalide by refluxing phthalide with NBS and benzoyl peroxide in carbon tetrachloride for 4 hours, achieving a quantitative yield. nih.gov Another procedure involved heating a mixture of phthalide and NBS in carbon tetrachloride at reflux for 3 hours, resulting in a 97% crude yield. prepchem.com
The table below presents data from various methods for the bromination of phthalide.
| Brominating Agent | Solvent | Reaction Time | Yield | Reference(s) |
| Elemental Bromine | Not specified | 10-13 hours | 82-83% | orgsyn.org |
| N-Bromosuccinimide | Carbon Tetrachloride | 30 minutes (reflux) | 75-81% (crude) | orgsyn.org |
| N-Bromosuccinimide | Carbon Tetrachloride | 3-4 hours (reflux) | 81% (crude) | prepchem.com |
| N-Bromosuccinimide | Carbon Tetrachloride | 4 hours (reflux) | Quantitative | nih.gov |
| N-Bromosuccinimide | Carbon Tetrachloride | 3 hours (reflux) | 97% (crude) | prepchem.com |
A highly efficient method for preparing 3-bromophthalide involves the direct bromination of orthotoluic acid. google.com This process is economically advantageous as orthotoluic acid is a readily available and inexpensive starting material. google.com The reaction is conducted at elevated temperatures, typically between 105°C and 260°C, by reacting orthotoluic acid with bromine or a bromine-releasing substance. google.com This method can produce 3-bromophthalide in good yield and with a purity of about 95%. google.com One of the surprising aspects of this reaction is that while several by-products are formed during the process, their concentration diminishes significantly towards the end of the bromination, leading to a relatively pure final product. google.com
Optimizing the reaction conditions is crucial for maximizing the yield and purity of 3-bromophthalide. In the bromination of orthotoluic acid, the reaction temperature is a critical parameter, with a preferred range of 110°C to 200°C. google.com A specific patent describes heating o-toluic acid to 140°C and adding bromine dropwise over 8 hours, resulting in a crude yield of 96.8%. google.com Another patent details a process where the reaction is carried out at 135-145°C with a continuous dropwise addition of liquid bromine. google.com The molar ratio of o-toluic acid to bromine is also important, with a ratio of 1:2 to 1:2.2 being particularly preferred. google.com
For the synthesis of C(3)-arylphthalides from 3-bromophthalide, palladium-catalyzed coupling with arylboronic acids has been explored. researchgate.netresearchgate.net Optimization of these coupling reactions involves screening different catalysts, bases, and solvent systems. For instance, the use of PdCl2(PPh3)2 as a catalyst with Na2CO3 as the base in a water/THF mixture at 70°C provided the best yield for the synthesis of C(3)-phenylphthalide. researchgate.net
The following table details optimized reaction parameters for the synthesis of 3-bromophthalide from o-toluic acid.
| Parameter | Optimized Condition | Outcome | Reference(s) |
| Temperature | 135-145°C | Optimum yield and purity | google.com |
| Molar Ratio (o-toluic acid:bromine) | 1:2 to 1:2.2 | Preferred for reaction | google.com |
| Molar Ratio (o-toluic acid:bromine) | 1:2.6 | Ensures slight excess of bromine, improving o-toluic acid conversion | google.com |
| Reaction Time | 8 hours (bromine addition) | Crude yield of 96.8% | google.com |
Chemical Reactivity and Transformation of 3 Bromophthalic Acid
Reactions at the Carboxyl Groups
The two adjacent carboxylic acid groups in 3-bromophthalic acid are the primary sites for reactions such as esterification, amidation, and conversion to more reactive acid derivatives like acid halides.
Esterification Reactions
Carboxylic acids react with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid, to form esters. This reversible reaction is known as Fischer esterification. chemguide.co.uk this compound, being a dicarboxylic acid, can react with one or two equivalents of an alcohol to yield a monoester or a diester, respectively. The specific product depends on the stoichiometry of the reactants.
For example, the reaction with ethanol (B145695) in the presence of an acid catalyst would yield 3-bromo-1-ethyl phthalate (B1215562) (the monoester) or 3-bromo-1,2-diethyl phthalate (the diester). The reaction is driven towards the product by removing water as it is formed.
| Reactant 1 | Reactant 2 | Catalyst | Product(s) |
| This compound | Methanol (B129727) | H₂SO₄ | 3-Bromo-1-methyl phthalate / 3-Bromo-1,2-dimethyl phthalate |
| This compound | Ethanol | H₂SO₄ | 3-Bromo-1-ethyl phthalate / 3-Bromo-1,2-diethyl phthalate |
| This compound | Propanol | H₂SO₄ | 3-Bromo-1-propyl phthalate / 3-Bromo-1,2-dipropyl phthalate |
Amidation Reactions
The carboxyl groups of this compound can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, often by converting it to a more reactive species like an acid chloride, or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.org
Reaction with two equivalents of an amine will produce the corresponding diamide. When heated, this compound can react with ammonia or primary amines to form a cyclic imide, a derivative of phthalimide (B116566).
| Reactants | Reagents | Product Type |
| This compound, Ammonia | Heat or Coupling Agent | 3-Bromophthalamide / 3-Bromophthalimide |
| This compound, Primary Amine (R-NH₂) | Coupling Agent | N-alkyl-3-bromophthalamic acid / N,N'-dialkyl-3-bromophthalamide |
| This compound, Secondary Amine (R₂NH) | Coupling Agent | N,N-dialkyl-3-bromophthalamic acid / N,N,N',N'-tetraalkyl-3-bromophthalamide |
Formation of Acid Halides
Carboxylic acids can be converted into more reactive acid halides. This compound can react with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace both hydroxyl (-OH) groups with chlorine atoms, yielding 3-bromophthaloyl dichloride. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) can produce the corresponding acid bromide. These acid dihalides are versatile intermediates in organic synthesis.
Reactions Involving the Aromatic Ring
The aromatic ring of this compound, substituted with a bromine atom and two carboxyl groups, can undergo substitution reactions. The nature of these reactions is heavily influenced by the electronic properties of the existing substituents.
Nucleophilic Aromatic Substitution with the Bromine Atom
Aryl halides are typically unreactive towards nucleophilic substitution. However, the reaction becomes feasible if the aromatic ring is substituted with strong electron-withdrawing groups (EWGs) at positions ortho or para to the halogen leaving group. chemistrysteps.comlibretexts.org In this compound, the two carboxyl groups act as EWGs. The carboxyl group at the C2 position is ortho to the bromine atom at C3, which activates this site for nucleophilic attack.
Therefore, the bromine atom can be displaced by strong nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Hydroxyphthalic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxyphthalic acid |
| Amide | Sodium Amide (NaNH₂) | 3-Aminophthalic acid |
| Cyanide | Sodium Cyanide (NaCN) | 3-Cyanophthalic acid |
Electrophilic Aromatic Substitution on the Phthalic Acid Core
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The benzene (B151609) ring in this compound is heavily deactivated towards EAS due to the presence of three electron-withdrawing substituents: the two carboxyl groups and the bromine atom. wvu.edu Carboxyl groups are strong deactivating groups that direct incoming electrophiles to the meta position, while the bromine atom is a deactivating but ortho, para director.
The positions available for substitution are C4, C5, and C6.
Position 4: Ortho to one COOH, meta to the other COOH, and ortho to the Br.
Position 5: Para to one COOH, meta to the Br, and meta to the other COOH.
Position 6: Ortho to one COOH and para to the Br.
Due to the strong deactivating nature of the ring, these reactions require harsh conditions, such as the use of fuming sulfuric acid or potent Lewis acid catalysts. lumenlearning.comgoogle.com Predicting the major product is complex due to competing directing effects, but substitution is generally disfavored. If a reaction were forced, it would likely occur at the position least deactivated by the combined electronic effects of the substituents.
| Reaction Type | Reagents | Potential Product (if reaction occurs) |
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-x-nitrophthalic acid |
| Sulfonation | SO₃ / H₂SO₄ | 3-Bromo-x-sulfophthalic acid |
| Halogenation | Br₂ / FeBr₃ | x,3-Dibromophthalic acid |
Decarboxylative Coupling Reactions with this compound Derivatives
Decarboxylative cross-coupling reactions represent a modern and powerful strategy in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orgrsc.org In these reactions, a carboxylic acid functional group is replaced by another moiety, accompanied by the extrusion of carbon dioxide (CO2). wikipedia.org This method offers a significant advantage by utilizing readily available and relatively inexpensive carboxylic acids as alternatives to traditional organometallic reagents, which are often more sensitive to air and moisture. wikipedia.orgnih.gov
The process is typically catalyzed by transition metals, such as palladium or copper, and requires a base and an oxidant. wikipedia.org While a broad range of aromatic carboxylic acids can undergo this transformation, the reaction can be applied to derivatives of this compound. In such a scenario, one or both of the carboxylic acid groups on the phthalic acid backbone could be targeted. The reaction would proceed via the formation of an organometallic intermediate, followed by reductive elimination to form the new C-C bond. This approach allows for the introduction of various aryl, alkyl, or other organic fragments onto the phthalic acid core, providing a pathway to highly functionalized aromatic compounds. The development of these methods avoids the need for pre-functionalized organometallic compounds, making it an efficient synthetic route. rsc.orgnih.gov
Derivatization Strategies for Functional Material Development
This compound and its derivatives, particularly 3-bromophthalic anhydride (B1165640), serve as versatile building blocks for the development of functional materials. The presence of the bromine atom and the reactive anhydride group allows for a wide range of chemical transformations, leading to the synthesis of complex heterocyclic systems and advanced polymers. These derivatization strategies are crucial for creating materials with tailored electronic, thermal, and mechanical properties.
3-Bromophthalic anhydride is a key precursor for synthesizing a variety of heterocyclic compounds through cycloaddition reactions. aip.orgresearchgate.net Its electrophilic carbonyl carbons readily react with nucleophilic species, leading to ring-opening and subsequent ring-closure events that form new, larger heterocyclic structures. This approach is particularly effective for creating seven-membered rings, which are core structures in many biologically active molecules.
A primary route to novel heterocyclic systems involves the reaction of 3-bromophthalic anhydride with Schiff bases (imines). aip.org This reaction, typically conducted in a dry solvent like benzene, proceeds via a cycloaddition mechanism to yield 1,3-oxazepine derivatives. aip.orgresearchgate.net Specifically, the nitrogen of the imine attacks a carbonyl group of the anhydride, leading to the formation of a seven-membered 1,3-oxazepine-4,7-dione ring. uokerbala.edu.iqorientjchem.org This synthetic strategy is a simple and effective method for producing these complex heterocyclic derivatives. researchgate.net The reaction can be carried out using traditional reflux methods or with microwave technology, with the latter often providing higher yields in less time. aip.org
The 1,3-oxazepine derivatives synthesized from 3-bromophthalic anhydride can be further transformed into 1,3-diazepine derivatives. aip.orgdntb.gov.ua This conversion is achieved by reacting the 1,3-oxazepine with a primary aromatic amine, such as aniline. aip.orgresearchgate.net In this reaction, the amine acts as a nucleophile, leading to the replacement of the oxygen atom in the oxazepine ring with a nitrogen atom, thus forming the corresponding 1,3-diazepine-4,7-dione structure. uobaghdad.edu.iq This two-step process, starting from 3-bromophthalic anhydride, provides a versatile pathway to two distinct classes of seven-membered heterocycles. aip.org
The synthesis of oxazepine and diazepine (B8756704) derivatives from 3-bromophthalic anhydride exemplifies a broader strategy of using ring closure reactions to build novel heterocycles. The core transformation is a [2+5] cycloaddition reaction between the Schiff base and the anhydride. uokerbala.edu.iqorientjchem.org This process involves the opening of the anhydride ring by the nucleophilic attack from the Schiff base, followed by a cyclization step that forms a new, stable seven-membered ring. researchgate.net The versatility of this method allows for the creation of a diverse library of heterocyclic compounds by simply varying the structure of the Schiff base reactant. The resulting heterocyclic frameworks are scaffolds for developing compounds with potential applications in various fields of chemistry.
Table 1: Synthesis of Heterocyclic Derivatives from 3-Bromophthalic Anhydride This table is interactive and searchable.
| Precursor | Reagent(s) | Product Class | Reaction Type | Ref. |
|---|---|---|---|---|
| 3-Bromophthalic Anhydride | Schiff Base | 1,3-Oxazepine derivative | Cycloaddition | aip.org, researchgate.net |
| 1,3-Oxazepine derivative | Aniline | 1,3-Diazepine derivative | Nucleophilic Substitution / Ring Transformation | aip.org, researchgate.net |
Brominated phthalic anhydrides, including 3-bromophthalic anhydride, are valuable monomers in the synthesis of high-performance polymers, most notably polyimides. google.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The standard method for synthesizing polyimides is a two-step process. vt.eduscispace.com First, a dianhydride, such as 3-bromophthalic anhydride, is reacted with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical dehydration, which closes the imide ring. vt.educore.ac.uk
The incorporation of the bromine atom into the polymer backbone via the this compound moiety serves several purposes. It can modify the physical properties of the resulting polyimide, such as increasing its solubility and improving its processability. scispace.com Furthermore, the presence of halogen atoms like bromine is a well-established strategy for imparting flame-retardant properties to polymers. The bromo-substituent can also serve as a reactive site for further post-polymerization modifications, allowing for the grafting of other functional groups or the cross-linking of polymer chains. Coordination polymers have also been synthesized using related isomers like 5-bromoisophthalic acid, demonstrating the utility of brominated aromatic acids in creating diverse polymeric architectures. nih.gov
Synthesis of Fluorescent Dyes and Probes from this compound
This compound, and more commonly its dehydrated form, 3-bromophthalic anhydride, serves as a valuable precursor in the synthesis of specialized fluorescent dyes. The presence of the bromine atom provides a functional handle for subsequent chemical modifications, allowing for the fine-tuning of the dye's photophysical properties or for its attachment to other molecules. The core structure, phthalic anhydride, is historically significant in dye chemistry, most notably in the synthesis of xanthene dyes like fluorescein (B123965).
The classic synthesis of fluorescein involves the reaction of phthalic anhydride with resorcinol (B1680541) in the presence of an acid catalyst. wordpress.comwpmucdn.com Following this precedent, brominated analogs of fluorescein can be synthesized using bromophthalic anhydrides. For instance, 5(6)-bromofluorescein has been prepared using 4-bromophthalic anhydride, demonstrating the utility of these halogenated precursors in creating functionalized dyes. iscientific.org
In a structurally analogous manner, brominated naphthalic anhydrides are key starting materials for producing 1,8-naphthalimide (B145957) dyes, a class of robust and highly fluorescent compounds. mdpi.comekb.eg For example, 4-bromo-1,8-naphthalic anhydride is frequently used to synthesize 4-amino-N-substituted-1,8-naphthalimides, which exhibit strong yellow-green fluorescence and are valuable as fluorescent probes and markers. google.comresearchgate.net The bromine atom at the 4-position is readily displaced by various amines, providing a straightforward method to introduce different functional groups that modulate the dye's fluorescence and solubility. google.com This reactivity highlights the strategic importance of the bromo-substituent in building complex fluorescent molecules from aromatic anhydride scaffolds.
While specific studies detailing the lithiation of this compound for dye synthesis are not prominent, a plausible reaction mechanism can be inferred from the well-established principles of directed ortho-lithiation. researchgate.net This powerful synthetic technique uses a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent (ortho) carbon atom.
In the case of this compound, the two carboxylic acid groups are potent directing metallation groups (DMGs). However, they also possess acidic protons that would be abstracted first by a strong base like n-butyllithium (n-BuLi). The reaction would likely proceed via the following steps:
Deprotonation of Carboxylic Acids: The first two equivalents of the organolithium reagent would react with the acidic protons of the two carboxyl groups, forming a dilithium (B8592608) salt, lithium 3-bromo-1,2-benzenedicarboxylate. This step is a simple acid-base reaction.
Directed ortho-Lithiation: A subsequent equivalent of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), would then abstract a proton from the aromatic ring. growingscience.comresearchgate.net The two negatively charged carboxylate groups (-COO⁻Li⁺) would cooperatively direct the lithiation to the most acidic ring proton, which is at the C3 position, between the two directing groups. The bromine atom is a weaker ortho-director and would have less influence.
Reaction with Electrophiles: The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. Quenching the reaction with an electrophile (E⁺) would introduce a new substituent onto the phthalic acid ring, yielding a multifunctional aromatic compound ready for further elaboration into a complex dye or probe.
This sequence allows for the precise and regioselective introduction of substituents that can extend the dye's conjugation, introduce reactive sites for bioconjugation, or alter its electronic properties.
The successful synthesis of fluorescent dyes from precursors like this compound requires careful optimization of several reaction parameters to maximize yield and purity. Drawing from analogous syntheses of fluorescein and naphthalimide dyes, key parameters can be identified and fine-tuned. wordpress.comgoogle.com
Key Parameters for Optimization:
Temperature: This is often the most critical parameter. In the synthesis of fluorescein, for example, the reaction temperature must be maintained in a narrow range of 180-200°C. wordpress.com Insufficient heat leads to an incomplete reaction, while overheating can cause decomposition of the product. For naphthalimide synthesis via amine substitution of a bromo-precursor, temperatures can range from 60°C to 135°C depending on the reactivity of the amine. google.com
Solvent: The choice of solvent is crucial for ensuring reactants are dissolved and for mediating the reaction. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) are effective for nucleophilic substitution reactions in naphthalimide synthesis. google.com
Catalyst: Many condensation reactions require an acid catalyst. The synthesis of fluorescein uses concentrated sulfuric acid or zinc chloride to promote the Friedel-Crafts acylation steps. wordpress.comiscientific.org The concentration and type of catalyst must be optimized to ensure efficient reaction without promoting unwanted side reactions.
Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to allow for product degradation. Naphthalimide syntheses can vary from minutes to 24 hours. google.com Progress is typically monitored using techniques like Thin Layer Chromatography (TLC).
Stoichiometry: The molar ratio of reactants is fundamental. For instance, in the synthesis of naphthalimides, an excess of the amine is often used to drive the reaction to completion and act as a solvent. google.com
The interplay of these parameters is complex, and a systematic approach, such as a Design of Experiments (DoE), is often employed to find the optimal conditions for a specific dye synthesis.
| Parameter | Typical Range / Conditions | Effect on Reaction | Reference |
| Temperature | 60°C - 200°C | Controls reaction rate; can cause decomposition if too high. | wordpress.com, google.com |
| Solvent | N-Methylpyrrolidone (NMP), Sulfuric Acid | Affects reactant solubility and reaction mechanism. | wordpress.com, google.com |
| Catalyst | H₂SO₄, ZnCl₂ | Accelerates condensation and acylation reactions. | wordpress.com, iscientific.org |
| Reactant Ratio | Stoichiometric to large excess of nucleophile | Drives equilibrium and can influence reaction rate. | google.com |
| Reaction Time | 10 minutes - 24 hours | Determines the extent of conversion to the final product. | google.com |
Electrochemical Reactions of Bromophthalic Acid Analogs
The electrochemical behavior of bromophthalic acid and its analogs is of interest for both degradation studies and synthetic applications. The reactivity is primarily dictated by the presence of the aromatic ring, the electron-withdrawing carboxylic acid groups, and the carbon-bromine bond. Studies on simpler, related molecules like benzoic acid and its halogenated derivatives provide significant insight into the likely electrochemical transformations of bromophthalic acid.
The electrochemical oxidation of benzoic acid has been investigated, particularly on high-overpotential anodes like boron-doped diamond (BDD), which are effective for breaking down stable organic pollutants. tue.nltue.nl The oxidation process is complex and proceeds through a series of intermediates. An optimal applied potential of 2.1 V has been identified for the efficient oxidation of benzoic acid in some systems. tue.nl
The initial step in the oxidation of benzoic acid on BDD electrodes is the hydroxylation of the aromatic ring, leading to the formation of hydroxybenzoic acids. tue.nl The primary isomer formed is 4-hydroxybenzoic acid. This intermediate is then further oxidized in consecutive steps to hydroquinone (B1673460) and then to benzoquinone. tue.nl The formation of these intermediates has been confirmed in various studies.
Cyclic voltammetry (CV) studies of substituted benzoic acids, including 4-bromobenzoic acid, reveal characteristic redox peaks. acs.org While the primary focus of some studies has been on reduction, the reverse scans in CV experiments show anodic (oxidation) peaks. For 4-bromobenzoic acid, anodic peaks corresponding to the oxidation of adsorbed hydrogen and the oxidation of the carboxylate anion have been observed. acs.orgresearchgate.net
| Compound / Analog | Electrode | Observed Process | Potential / Key Finding | Reference |
| Benzoic Acid | Boron-Doped Diamond (BDD) | Oxidation | Optimal potential of 2.1 V; proceeds via hydroxylated intermediates. | tue.nl |
| Benzoic Acid | Boron-Doped Diamond (BDD) | Oxidation | Forms 4-hydroxybenzoic acid, hydroquinone, and benzoquinone. | tue.nl |
| 4-Bromobenzoic Acid | Platinum (Pt) | Reduction / Oxidation | Anodic peaks observed on reverse sweep correspond to H• and carboxylate oxidation. | acs.org |
| 4-Fluorobenzoic Acid | Glassy Carbon | Redox Behavior | Used to study complex formation with metal ions via CV. | ajchem-a.com, ajchem-a.com |
The mechanisms of electrochemical transformations for benzoic acid analogs depend on whether the process is oxidative or reductive.
Oxidation Mechanism: The electrooxidation of benzoic acid on active anodes like BDD can occur through two primary pathways:
Direct Electron Transfer (DET): The benzoic acid molecule adsorbs onto the electrode surface and transfers an electron directly to the anode. This is suggested for the oxidation of intermediates like 4-hydroxybenzoic acid and hydroquinone, which can be oxidized at potentials lower than that of water oxidation. tue.nl
Reduction Mechanism: The electrochemical reduction of benzoic acids has been studied in room temperature ionic liquids. acs.org The primary mechanism is described as a CE (Chemical step preceding Electron transfer) process.
Chemical Step (C): The benzoic acid molecule first undergoes dissociation to release a proton (H⁺) and form the benzoate (B1203000) anion.
Electron Transfer (E): The electron transfer then occurs to the dissociated proton, reducing it. A pre-peak is often observed in the voltammogram, which is assigned to the reduction of protons to form adsorbed hydrogen (H•) on the electrode surface. At more negative potentials, a reversible reduction peak corresponding to the formation of the benzoic acid radical anion can also be detected. acs.org
Spectroscopic and Advanced Characterization of 3 Bromophthalic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-bromophthalic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its substitution pattern and carbon framework.
The ¹H-NMR spectrum of this compound is characterized by signals in the aromatic region, typically downfield due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing carboxylic acid groups. The spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic ring.
The proton attached to C4 (H-4), positioned between a carboxylic acid group and a bromine atom, would likely appear as a doublet of doublets. The proton at C5 (H-5), situated between a carbon atom and the second carboxylic acid group, would be expected to resonate as a triplet. Finally, the proton at C6 (H-6), adjacent to a carboxylic acid group, would likely be observed as a doublet of doublets. The acidic protons of the two carboxyl groups typically appear as a broad singlet at a very downfield chemical shift, often around 12 δ, though its position and intensity can be influenced by the solvent and concentration. nih.gov
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of Doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| H-5 | 7.5 - 7.9 | Triplet (t) | Jortho ≈ 7-9 |
| H-6 | 7.9 - 8.3 | Doublet of Doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| -COOH | 10 - 13 | Broad Singlet (br s) | N/A |
Note: Predicted values are based on established substituent effects and data from related aromatic carboxylic acids. rsc.org
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's asymmetry, eight distinct signals are expected: six for the aromatic carbons and two for the carboxyl carbons.
The carboxyl carbons are the most deshielded, typically appearing in the 165–185 δ range. nih.govoregonstate.edu The carbon atom directly bonded to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect, generally appearing in the 120-130 δ range. The other aromatic carbons will resonate within the typical aromatic region (120-140 δ), with their specific shifts determined by the cumulative effects of the bromine and two carboxyl substituents. The quaternary carbons (C-1, C-2, and C-3) are often weaker in intensity compared to the protonated carbons. compoundchem.com The carbon bearing the bromine atom (C-3) may also appear as a broadened signal due to the quadrupolar nature of the boron nuclei. nih.gov
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | 165 - 185 | Two distinct signals expected. oregonstate.edu |
| C-Br | 120 - 130 | Signal may be broadened. |
| Aromatic C-H | 125 - 140 | Three distinct signals expected. |
| Aromatic C (quaternary) | 130 - 150 | Two distinct signals (C-1, C-2), typically weaker. |
Note: Predicted values are based on typical chemical shift ranges for substituted benzoic acids. compoundchem.comrsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the functional groups present.
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups. A very broad and strong absorption band is expected in the 2500 to 3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. nih.gov
The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band typically found between 1710 and 1760 cm⁻¹. nih.gov For aromatic carboxylic acids, this peak is often observed around 1700 cm⁻¹. The presence of two adjacent carboxyl groups and conjugation with the aromatic ring can influence the precise position of this band. Other significant absorptions include C-O stretching and O-H bending vibrations in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce moderate peaks in the 1400–1600 cm⁻¹ range. researchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. The analysis of related compounds, such as phthalimide (B116566) and N-bromophthalimide, supports these assignments. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-O Stretch / O-H Bend | 1200 - 1440 | Medium |
| C-Br Stretch | 500 - 700 | Medium to Weak |
Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and the carbon backbone. nih.gov Studies on related phthalic acid esters show common Raman peaks around 1040, 1450, 1580, 1600, and 1726 cm⁻¹. mdpi.com
For this compound, strong Raman scattering is expected for the symmetric vibrations of the aromatic ring. The C=C ring stretching modes, which appear in the 1580-1600 cm⁻¹ region, are typically strong in the Raman spectrum. The C-Br bond should also give rise to a detectable Raman signal. The carbonyl (C=O) stretch is also observable, though often weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying solid samples and can provide information about the crystalline structure. semanticscholar.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The mass spectrum of this compound would show a characteristic molecular ion peak cluster. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2), separated by two mass units. wpmucdn.com The nominal molecular weight of this compound (C₈H₅BrO₄) is 244 g/mol (using ⁷⁹Br). Therefore, the mass spectrum would exhibit peaks at m/z 244 and 246.
Electron impact ionization would lead to predictable fragmentation pathways. Common fragmentations for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org For phthalate-related structures, characteristic fragment ions at m/z 165, corresponding to the deprotonated phthalic acid ion, and m/z 121, representing the deprotonated benzoate (B1203000) ion, are often observed. nih.gov Other potential fragmentations include the loss of water (M-18) and carbon monoxide (M-28). The fragmentation of related phthalazine (B143731) derivatives also shows cleavage that results in a phthalamide (B166641) radical cation, indicating the stability of the core phthalic structure. raco.cat
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes |
| 244 / 246 | [C₈H₅BrO₄]⁺ | Molecular ion peak cluster (M⁺, M+2), characteristic of a monobrominated compound. |
| 227 / 229 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 199 / 201 | [M - COOH]⁺ | Loss of a carboxyl group. |
| 165 | [C₈H₅O₄]⁺ | Loss of bromine radical. |
| 121 | [C₇H₅O₂]⁺ | Deprotonated benzoate-type ion. |
| 76 | [C₆H₄]⁺ | Benzyne radical cation from further fragmentation. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for tracking the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the yield of this compound. Due to its polar nature, reversed-phase HPLC is the most common method of analysis. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.
A typical mobile phase for analyzing aromatic acids like this compound would consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic additive ensures that the analyte is in its neutral form, leading to sharper peaks and more reproducible retention times. Detection is typically achieved using a UV detector, as the benzene ring in this compound absorbs strongly in the UV region (around 254 nm). By comparing the peak area of the analyte to that of a known standard, the purity and concentration can be accurately determined.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase.
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid) is often employed. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compound, ideally between 0.3 and 0.7. As this compound is quite polar due to its two carboxylic acid groups, a relatively polar eluent system is required. For example, a mixture of ethyl acetate (B1210297) and acetic acid could be effective. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the reactant and the formation of the product. The spots are typically visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry. This hyphenated technique is exceptionally powerful for identifying products in complex reaction mixtures and for accurately determining reaction conversion rates.
In the context of reactions involving this compound, an LC/MS method would separate the components of the reaction mixture chromatographically before introducing them into the mass spectrometer. The mass spectrometer would then provide the mass-to-charge ratio for each separated component. This allows for the confident identification of the desired product, as well as any intermediates or byproducts, by their molecular weight. The characteristic bromine isotope pattern would further aid in the identification of bromine-containing species. By integrating the peak areas from the HPLC chromatogram, precise conversion and yield calculations can be performed.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure and offers insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Computational Chemistry and Theoretical Investigations of 3 Bromophthalic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. youtube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 3-bromophthalic acid. indexcopernicus.com
Geometry optimization is a fundamental computational step to find the lowest-energy arrangement of atoms in a molecule. youtube.com For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional conformation. science.govsapub.org Studies on related molecules, such as 3-bromobenzoic acid and other halobenzoic acids, show that DFT can accurately predict geometric parameters like bond lengths and angles, which often agree well with experimental data from X-ray crystallography. nist.govresearchgate.net
The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total electronic energy until a stable minimum on the potential energy surface is found. youtube.com For benzoic acid derivatives, a key aspect of the optimized geometry is the orientation of the carboxylic acid groups relative to the benzene (B151609) ring.
Once the geometry is optimized, the electronic structure can be analyzed in detail. The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from these calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. researchgate.net The area around the hydrogen atoms of the carboxyl groups would exhibit a positive potential.
A critical evaluation of thermodynamic properties for halobenzoic acids, including 3-bromobenzoic acid, highlighted that computational results can sometimes be more consistent than conflicting experimental data, underscoring the reliability of modern quantum chemical methods. nist.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. acs.orgiucr.org
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. rsc.org For derivatives of 3-bromobenzoic acid, DFT studies have been performed to calculate these values and predict reactivity. nih.govresearchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Brominated Compound (Note: Data shown is for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one as a representative example of DFT calculations on a brominated heterocyclic system).
| Parameter | Value (eV) |
| EHOMO | -6.4559 |
| ELUMO | -1.6351 |
| HOMO-LUMO Gap (ΔE) | 4.8208 |
| Data sourced from a study using DFT with the B3LYP functional basis set. iucr.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding processes like conformational changes and interactions with other molecules, such as solvents or biological macromolecules. rsc.org
For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the two carboxylic acid groups. The simulations can also model its interactions in an aqueous environment, showing how water molecules form hydrogen bonds and create a solvation shell around it. The accuracy of these simulations depends heavily on the quality of the force field used, which defines the potential energy of the system. nih.gov For halogenated organic molecules, specialized parameters are often required to accurately model interactions involving the bromine atom. nih.gov
While specific MD simulation studies on this compound are not widely published, the methodology has been applied to similar systems, such as other benzoic acid derivatives, to investigate crystal packing, polymorphism, and intermolecular interactions. rsc.org Such studies can reveal how molecules assemble into larger structures and the stability of these assemblies. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. brunel.ac.uknih.gov
In a QSAR study, the chemical structure of each compound is represented by a set of numerical values known as molecular descriptors. These can include physicochemical properties like LogP (lipophilicity), molecular weight, and topological polar surface area (TPSA), as well as quantum chemical parameters derived from DFT calculations. brunel.ac.ukambeed.comresearchgate.net Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression is then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC₅₀). brunel.ac.uknih.gov
QSAR studies have been conducted on compounds structurally related to this compound. For instance, a study on 3-bromobenzoic acid and other compounds developed QSAR models to predict their partition coefficients (Kd) in different solvent systems, which is important for chromatographic separations. brunel.ac.uk In another study on a series of fatty acid amide hydrolase (FAAH) inhibitors, QSAR analysis revealed that inhibitory potency was negatively correlated with lipophilicity, suggesting that less lipophilic compounds were more active. escholarship.org
The goal of such studies is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced biological effects. nih.gov For this compound, a QSAR model could potentially predict its activity as an enzyme inhibitor by correlating descriptors with experimental inhibition data. escholarship.org
Table 2: Selected Computed Physicochemical Properties for this compound
| Descriptor | Value | Method/Source |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | Ertl P. et al. 2000 |
| Log Po/w (XLOGP3) | 1.61 | XLOGP program |
| Number of H-bond Acceptors | 4 | Calculated |
| Number of H-bond Donors | 2 | Calculated |
| Number of Rotatable Bonds | 2 | Calculated |
| Data sourced from Ambeed.com and PubChem. ambeed.comnih.gov |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target. bohrium.com
The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction for many different possible conformations and orientations. The resulting poses are ranked, with the top-ranked pose representing the most likely binding mode. mdpi.com
While specific docking studies featuring this compound are not prominent in the literature, the technique has been applied to structurally or functionally related molecules. For example, in silico investigations of 3-bromopyruvate, an inhibitor of metabolic enzymes implicated in cancer, used docking to understand its binding to key enzymes in glycolysis and the TCA cycle. nih.gov Such studies can reveal crucial intermolecular interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site. mdpi.comnih.gov Docking simulations could be used to hypothesize the mechanism of action of this compound if it were to act as an enzyme inhibitor, for instance, by predicting its interactions with the active site of a target enzyme.
Ligand-Protein Interactions and Binding Site Analysis of Derivatives
Molecular docking simulations are a cornerstone of computational chemistry, used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, these studies have provided detailed insights into their interactions at the atomic level, highlighting key residues and forces that govern binding affinity.
One area of investigation involves the synthesis of heterocyclic compounds from 3-bromophthalic anhydride (B1165640). In one study, 1,3-oxazepine and 1,3-diazepine derivatives were synthesized and their potential as anticancer agents was evaluated through molecular docking against the progesterone (B1679170) receptor. The most effective compounds exhibited strong binding affinities, with docking scores (ΔG) as favorable as -9.58, -9.28, and -9.11 kcal/mol, and were predicted to form multiple hydrogen bonds within the receptor's active site. aip.orgcolab.wsresearchgate.net
Similarly, computational analyses have been performed on derivatives of related bromo-benzoic acids, providing a model for the types of interactions that derivatives of this compound might also achieve. For instance, amide derivatives of 3-chlorobenzoic acid have been docked against various microbial enzymes. One such derivative displayed a docking score of -8.02 kcal/mol with the oxidoreductase enzyme from Leishmania tropica, indicating a strong potential interaction. tandfonline.com In another example, quinazoline (B50416) derivatives synthesized from 2-amino-5-bromobenzoic acid were identified as inhibitors of phosphodiesterase 7 (PDE7). An X-ray crystal structure of a lead compound complexed with the PDE7A1 catalytic domain confirmed that hydrophobic interactions within the active site pocket are a crucial feature for binding. nih.gov
3-Bromophthalic anhydride also serves as a key precursor for synthesizing ligands targeting the E3 ligase Cereblon (CRBN), a critical component in Proteolysis Targeting Chimeras (PROTACs). The resulting 4-bromothalidomide moiety contains planar rings that facilitate π-π stacking interactions within the hydrophobic binding pocket of CRBN, an essential interaction for the recruitment of the ligase.
The table below summarizes findings from various computational studies on derivatives of this compound and related structures, detailing their protein targets and the nature of the molecular interactions.
| Derivative Class | Protein Target | Key Interactions / Findings | Binding/Docking Score | Reference |
|---|---|---|---|---|
| 1,3-Oxazepine/Diazepine (B8756704) | Progesterone Receptor | Forms three hydrogen bonds with the target protein. | -9.58 kcal/mol | colab.wsresearchgate.net |
| Quinazoline | Phosphodiesterase 7 (PDE7A1) | Hydrophobic interactions within the active site pocket are key. | N/A | nih.gov |
| Thalidomide (from 3-bromophthalic anhydride) | Cereblon (CRBN) E3 Ligase | Planar rings engage in π-π stacking within a hydrophobic pocket. | N/A | |
| Amide (of 3-chlorobenzoic acid) | Oxidoreductase (Leishmania tropica) | Predicted strong binding affinity. | -8.02 kcal/mol | tandfonline.com |
Prediction of Potential Biological Targets
Computational methods, particularly virtual screening and mechanism-of-action analysis, are instrumental in predicting the biological targets of a compound and its derivatives. For this compound, its reactivity is attributed to the bromine atom and the carboxylic acid groups, which can bind to the active sites of specific enzymes and disrupt their biochemical pathways.
One of the most significant predicted applications is in cancer therapy. Studies have indicated that this compound can inhibit glycolysis, a metabolic pathway vital for the proliferation of cancer cells. nih.gov This suggests that key enzymes within the glycolytic pathway are potential biological targets. This hypothesis is supported by in silico docking studies of 3-bromopyruvate, a structurally related metabolic inhibitor, which show strong binding to several enzymes in glycolysis and the TCA cycle. nih.gov
Furthermore, derivatives of this compound have been computationally evaluated for their anticancer potential by targeting specific receptors. As mentioned, 1,3-oxazepine derivatives synthesized from 3-bromophthalic anhydride were docked against the progesterone receptor, identifying it as a potential target for these compounds in cancer treatment. aip.orgcolab.ws In a broader context, related structures like tetrabromophthalimide derivatives have been computationally designed as multi-targeted agents that could inhibit both the colchicine (B1669291) binding site on tubulin and the enzyme Topoisomerase II, both of which are validated targets in oncology. researchgate.net
The utility of this compound scaffolds in targeted protein degradation via PROTACs explicitly identifies the E3 ligase Cereblon (CRBN) as a primary biological target. The synthesis of thalidomide-based ligands from 3-bromophthalic anhydride is a well-established strategy for hijacking the CRBN protein to induce the degradation of other disease-causing proteins.
Virtual screening methodologies offer a broader approach to target prediction. By computationally screening large libraries of compounds against known protein structures, novel interactions can be discovered. For example, a structure-based virtual screening starting with a bromo-benzoic acid scaffold led to the identification of novel inhibitors of glutamine synthetase, demonstrating how computational approaches can uncover new potential targets for this class of compounds. diva-portal.org
The table below lists the predicted biological targets for this compound and its derivatives based on computational and theoretical studies.
| Predicted Biological Target | Associated Disease/Process | Basis of Prediction | Reference |
|---|---|---|---|
| Glycolytic Enzymes | Cancer Metabolism | Known inhibition of glycolysis; supported by docking of related inhibitors. | nih.gov |
| Progesterone Receptor | Cancer | Molecular docking of 1,3-oxazepine derivatives. | colab.wsresearchgate.net |
| Cereblon (CRBN) E3 Ligase | Targeted Protein Degradation (PROTACs) | Use as a precursor for CRBN-binding ligands (thalidomide derivatives). | |
| Topoisomerase II | Cancer | Computational design of related multi-target tetrabromophthalimide inhibitors. | researchgate.net |
| Colchicine Binding Site (Tubulin) | Cancer | Computational design of related multi-target tetrabromophthalimide inhibitors. | researchgate.net |
| Glutamine Synthetase | Bacterial Infection | Identification of inhibitors through structure-based virtual screening. | diva-portal.org |
Applications of 3 Bromophthalic Acid and Its Derivatives in Advanced Synthesis
Precursor in Complex Organic Molecule Synthesis
The reactivity endowed by the bromine atom and the dicarboxylic acid functionality makes 3-bromophthalic acid a valuable starting material for elaborate chemical transformations. It serves as a foundational scaffold upon which chemists can build significant molecular complexity.
This compound, and more commonly its dehydrated form, 3-bromophthalic anhydride (B1165640), are recognized as versatile intermediates in organic synthesis. derpharmachemica.comorgsyn.org The presence of the bromine atom on the aromatic ring allows for a variety of substitution and coupling reactions, while the anhydride group provides a reactive site for nucleophilic attack. orgsyn.org
One of the key reactions that underscores its versatility is the lithium-halogen exchange, which converts the bromo-substituted aromatic ring into a highly reactive organolithium species. This intermediate can then be used to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures. Furthermore, the anhydride ring can be opened by various nucleophiles, such as alcohols or amines, to produce mono- or di-substituted derivatives, which are themselves important intermediates for polymers and pharmaceuticals. derpharmachemica.comorgsyn.orggoogle.com
A significant application of this compound is in the synthesis of fluorescent dyes, particularly those of the rhodamine family. bcpcpesticidecompendium.orgnih.gov Rhodamines are highly valued for their strong fluorescence and are widely used in biotechnology applications like cellular imaging. bcpcpesticidecompendium.org
Table 1: Selected Reactions Involving this compound
| Reaction Type | Reactant(s) | Product Type | Application | Reference(s) |
| Nucleophilic Addition | This compound, Xanthone | 4-Carboxyrhodamine Dyes | Fluorescent Probes | bcpcpesticidecompendium.org, nih.gov |
| Lithium-Halogen Exchange | This compound, n-BuLi | Lithium Dicarboxybenzenide | Versatile Intermediate | nih.gov |
| Reaction with Dithiocarbamates | 3-Bromophthalide (B1266435) | 3-(Amine dithiocarbamyl) phthalides | Agrochemical Precursors | derpharmachemica.com |
Role in Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are present in numerous biologically active compounds. Its derivative, 3-bromophthalide, is a particularly important reagent for introducing the phthalidyl group into molecules to enhance their therapeutic or biological properties.
Phthalidyl esters are widely used as prodrugs for antibiotics containing a carboxylic acid group, such as penicillins and cephalosporins. These esters are designed to improve the oral absorption of the parent drug. derpharmachemica.com Upon absorption into the bloodstream, the ester is cleaved by enzymes to release the active antibiotic.
The synthesis of these prodrugs is routinely achieved through the reaction of the antibiotic's carboxylic acid with 3-bromophthalide. orgsyn.org A notable example is Talampicillin, the phthalidyl ester of ampicillin (B1664943), which provides significantly higher serum concentrations of ampicillin in comparison to the administration of ampicillin itself. derpharmachemica.com This strategy of creating phthalidyl esters has been successfully applied to various penicillins and cephalosporins to enhance their oral bioavailability. derpharmachemica.comgoogle.com
The introduction of the phthalidyl group (sometimes referred to as the phthalidyl radical in a broader chemical context) is a key transformation in the synthesis of the aforementioned antibiotic prodrugs and other compounds. google.com The primary reagent for this purpose is 3-halophthalide, with 3-bromophthalide being a common choice. orgsyn.orgnih.gov
The process involves a nucleophilic substitution reaction where the carboxylate anion of a drug molecule attacks the electrophilic carbon atom of 3-bromophthalide, displacing the bromide ion. This forms a phthalidyl ester and effectively "masks" the carboxylic acid of the parent drug until it is metabolically cleaved. orgsyn.org This method is efficient but typically results in a racemic mixture at the newly formed stereocenter on the phthalide (B148349) ring. orgsyn.org
In the field of agrochemicals, derivatives of this compound are used to create fungicides. Specifically, 3-bromophthalide serves as a precursor for the synthesis of fungicidal phthalidyldialkyldithiocarbamates. google.com
Research has demonstrated that 3-(amine dithiocarbamyl) phthalides can be synthesized by reacting 3-bromophthalide or 3-chlorophthalide (B1581739) with various amine dithiocarbamates, such as dimethylamine (B145610) dithiocarbamate (B8719985) and pyrrolidine (B122466) dithiocarbamate. derpharmachemica.com These reactions proceed in high yield and are a direct method for creating molecules that combine the phthalide and dithiocarbamate moieties, both of which are known to contribute to biological activity. derpharmachemica.comgoogle.com
Materials Science Applications
The unique chemical structure of this compound and its derivatives, particularly its anhydride, makes it a valuable precursor and component in the synthesis of advanced materials. Its applications in materials science are primarily centered on its ability to act as a reactive intermediate for creating high-performance polymers and surface treatments.
Priming Agents for Coatings and Adhesives
3-Bromophthalic anhydride, a derivative of this compound, serves as a priming agent in industrial settings for coatings and adhesives. smolecule.com Primers are essential for ensuring strong adhesion between a substrate and a subsequent coating or adhesive layer. They function by modifying the surface of the substrate to make it more receptive to the topcoat.
The anhydride group in 3-bromophthalic anhydride is highly reactive and can form covalent bonds, such as ester linkages, with hydroxyl groups commonly present on the surface of various materials. This chemical bonding creates a robust interface between the substrate and the primer, significantly improving the durability and performance of the final coating or adhesive bond. The presence of the bromine atom on the aromatic ring can influence the molecule's reactivity, solubility, and the properties of the resulting primed surface. The use of halogenated phthalic anhydrides, such as tetrabromophthalic anhydride, in polyester (B1180765) resins for coatings has been shown to enhance physico-mechanical properties like gloss, adhesion, and hardness, which supports the utility of halogenated compounds in this field. ekb.eg
| Compound | Application Area | Function | Underlying Mechanism |
|---|---|---|---|
| 3-Bromophthalic Anhydride | Coatings and Adhesives | Priming Agent | The reactive anhydride group forms chemical bonds with the substrate, enhancing adhesion for subsequent layers. smolecule.com |
Components in Polymer Synthesis, e.g., Phenylethynyl End-Capped Polyimides
A significant application of bromo-substituted phthalic acids and their anhydrides in materials science is their use as key starting materials for the synthesis of high-performance polymers, notably phenylethynyl end-capped polyimides (PETIs). google.comnasa.gov These polymers are renowned for their exceptional thermal and oxidative stability, as well as excellent mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries. researchgate.netresearchgate.netpsu.edu
The synthesis strategy involves using a bromo-substituted phthalic anhydride, such as 3-bromophthalic or 4-bromophthalic anhydride, as a precursor to an end-capping agent. nasa.gov The process begins with the synthesis of a phenylethynyl phthalic anhydride (PEPA). This is achieved through a palladium-catalyzed Sonogashira coupling reaction between the bromo-substituted phthalic anhydride and phenylacetylene. researchgate.netpsu.edunasa.gov
Once synthesized, the PEPA is used as an end-capping agent to control the molecular weight of polyimide oligomers and introduce reactive phenylethynyl groups at the ends of the polymer chains. researchgate.netpsu.edu The typical synthesis of a PETI involves reacting an aromatic dianhydride with a stoichiometric excess of an aromatic diamine to form an amino-terminated poly(amic acid) oligomer. nasa.govnasa.gov This oligomer is then reacted with the PEPA, which caps (B75204) the amine end-groups. google.comnasa.gov Subsequent chemical or thermal cyclodehydration converts the poly(amic acid) to the corresponding polyimide. google.comnasa.gov
The crucial role of the phenylethynyl end-caps is realized during a final thermal curing step. At high temperatures (typically above 350°C), the phenylethynyl groups undergo an exothermic cross-linking reaction, forming a highly stable, insoluble polymer network. researchgate.net This curing process occurs without the evolution of volatile byproducts, which is a significant advantage for creating void-free composite materials. psu.edu The resulting cross-linked polyimide possesses superior processability compared to traditional high molecular weight polyimides, along with enhanced solvent resistance and thermo-oxidative stability. researchgate.netresearchgate.netpsu.edu These materials are thus highly valuable as adhesives, coatings, films, and matrices for advanced composites. google.comnasa.gov
| Synthesis Step | Key Reactants | Product/Intermediate | Key Findings & Resulting Properties |
|---|---|---|---|
| End-capper Synthesis | Bromo-substituted Phthalic Anhydride, Phenylacetylene, Palladium catalyst | Phenylethynyl Phthalic Anhydride (PEPA) | The Sonogashira coupling reaction effectively converts the bromo-substituted precursor into a reactive end-capping agent. researchgate.netresearchgate.net |
| Oligomer Formation & End-capping | Aromatic Dianhydride, Aromatic Diamine, PEPA | Phenylethynyl Terminated Imide Oligomer (PETI) | Creates controlled molecular weight oligomers with reactive end-groups; improves processability and provides a wide processing window. google.compsu.edu |
| Thermal Curing | PETI Oligomer | Cross-linked Polyimide Network | Curing occurs via an exothermic reaction of phenylethynyl groups, leading to enhanced thermal stability, solvent resistance, and excellent mechanical properties. researchgate.netresearchgate.net |
Biological Activity and Biomedical Relevance of 3 Bromophthalic Acid Derivatives
Antimicrobial Activity
The antimicrobial potential of 3-bromophthalic acid derivatives has been explored through the synthesis of various compounds, particularly amides. These derivatives have been tested against a range of pathogenic bacteria and fungi to assess their efficacy.
Amide derivatives synthesized from this compound have shown varied levels of antibacterial activity. In one study, a series of N-aryl substituted amide derivatives (AL-1 to AL-7) were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tandfonline.com The antibacterial screening was conducted at a concentration of 2000 µg/mL, as lower concentrations proved inactive. tandfonline.com
The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aromatic ring significantly influenced the antibacterial effects. tandfonline.com For instance, the unsubstituted derivative, AL-1, showed inhibition zones of 15 mm and 16 mm against S. aureus and E. coli, respectively. tandfonline.com The introduction of a bromine atom at the para position (AL-2) resulted in a 19 mm inhibition zone against S. aureus but a slightly decreased zone of 13 mm against E. coli. tandfonline.com In contrast, a derivative with two chlorine atoms (AL-3) was largely inactive against S. aureus (6 mm zone) but moderately active against E. coli (15 mm zone). tandfonline.com
Antibacterial Activity of this compound Amide Derivatives (AL-1 to AL-3)
This table summarizes the in vitro antibacterial efficacy of specific amide derivatives against Staphylococcus aureus and Escherichia coli, measured as the zone of inhibition.
| Compound | Substituent | Inhibition Zone vs. S. aureus (mm) at 2000 µg/mL | Inhibition Zone vs. E. coli (mm) at 2000 µg/mL | Reference |
|---|---|---|---|---|
| AL-1 | Unsubstituted | 15 | 16 | tandfonline.com |
| AL-2 | p-Bromo | 19 | 13 | tandfonline.com |
| AL-3 | 3,4-Dichloro | 6 | 15 | tandfonline.com |
Other studies have involved reacting 3-bromophthalic anhydride (B1165640) with Schiff bases to create 1,3-oxazepine derivatives, which were subsequently evaluated for their antibacterial properties. aip.orgresearchgate.net
Certain derivatives of this compound have demonstrated notable antifungal properties. A study investigating amide derivatives found that compounds AL-5 and AL-6, in particular, showed significant activity against the fungal pathogen Candida albicans. tandfonline.com The nature and position of substituents on the aromatic rings were also found to be influential factors in the antifungal activity of these amide compounds. tandfonline.com
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research into new therapeutic agents is ongoing, and derivatives of this compound have emerged as candidates for investigation.
The in vitro antileishmanial activity of synthesized amide derivatives (AL-1 to AL-7) was assessed against Leishmania tropica. tandfonline.com The results, presented as IC₅₀ values (the concentration required to inhibit 50% of the parasite's growth), were promising. Five of the seven compounds (AL-2, AL-4, AL-5, AL-6, and AL-7) displayed good antileishmanial activity, with IC₅₀ values around 0.68 µg/mL. tandfonline.com Compound AL-1 showed moderate activity (IC₅₀ of 0.74 µg/mL), while AL-3 was the least active, with an IC₅₀ of 0.97 µg/mL. tandfonline.com Molecular docking studies supported these findings, suggesting that compounds AL-5 and AL-6 could act as potential antileishmanial agents by inhibiting the activity of the parasite's oxidoreductase enzyme. tandfonline.com
Antileishmanial Activity of this compound Amide Derivatives
This table displays the in vitro antileishmanial activity (IC₅₀) of synthesized amide derivatives against Leishmania tropica.
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| AL-1 | 0.74 ± 0.10 | tandfonline.com |
| AL-2 | 0.68 ± 0.09 | tandfonline.com |
| AL-3 | 0.97 ± 0.07 | tandfonline.com |
| AL-4 | 0.68 ± 0.16 | tandfonline.com |
| AL-5 | 0.66 ± 0.08 | tandfonline.com |
| AL-6 | 0.68 ± 0.12 | tandfonline.com |
| AL-7 | 0.68 ± 0.12 | tandfonline.com |
Enzyme Inhibition Studies
The ability of certain chemical structures to inhibit specific enzymes is a cornerstone of drug discovery. In this context, derivatives related to the broader class of halobenzoic acids have been evaluated for their effects on enzymes like tyrosinase.
While not direct derivatives of this compound, hydrazone-Schiff bases derived from 4-bromobenzoic acid have been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production. A series of fourteen such derivatives were tested, with several showing potent inhibitory activity. researchgate.netdntb.gov.uaresearchgate.net
Five compounds in the series (2g, 2k, 2d, 2c, and 2n) were identified as particularly potent tyrosinase inhibitors, with IC₅₀ values ranging from 6.07 ± 0.40 µM to 13.15 ± 0.09 µM. researchgate.netdntb.gov.ua This level of inhibition was superior to that of the standard drug, kojic acid, which had an IC₅₀ of 16.9 ± 1.30 µM. researchgate.netdntb.gov.ua Broader studies on 4-halobenzoic acids, including 4-bromobenzoic acid, have also demonstrated their strong, reversible inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov For 4-bromobenzoic acid, the IC₅₀ value for inhibiting diphenolase activity was 0.18 mM, and for monophenolase activity, it was 0.60 mM. nih.gov
Tyrosinase Inhibitory Activity of 4-Bromobenzoic Acid Hydrazone-Schiff Bases
This table presents the 50% inhibitory concentration (IC₅₀) of the most potent hydrazone-Schiff base derivatives against the tyrosinase enzyme, with kojic acid as a standard for comparison.
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 2g | 6.07 ± 0.40 | researchgate.netdntb.gov.ua |
| Compound 2k | IC₅₀ values range up to 13.15 µM | dntb.gov.uaresearchgate.net |
| Compound 2d | IC₅₀ values range up to 13.15 µM | dntb.gov.uaresearchgate.net |
| Compound 2c | IC₅₀ values range up to 13.15 µM | dntb.gov.uaresearchgate.net |
| Compound 2n | IC₅₀ values range up to 13.15 µM | dntb.gov.uaresearchgate.net |
| Kojic Acid (Standard) | 16.9 ± 1.30 | researchgate.netdntb.gov.ua |
Alpha-Amylase Inhibitory Activity of 4-Bromobenzoic Acid Derivatives
Derivatives of 4-bromobenzoic acid, a related monobrominated benzoic acid, have demonstrated significant potential as inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion. Research into hydrazone Schiff base derivatives of 4-bromobenzoic acid has identified several potent inhibitors. In one study, twenty-nine Schiff base derivatives were synthesized from 4-bromobenzohydrazide (B182510). researcher.life The majority of these compounds exhibited noteworthy α-amylase inhibitory activity, with IC50 values ranging from 0.21 ± 0.01 to 5.50 ± 0.01 μM. researcher.liferesearchgate.net This is particularly significant when compared to the standard drug, acarbose, which has an IC50 value of 1.34 ± 0.01 μM. researcher.liferesearchgate.net
One compound, designated as compound 21, emerged as the most active inhibitor in the series, with an IC50 value of 0.21 ± 0.01 μM, making it substantially more potent than acarbose. researcher.lifedntb.gov.ua Another study on 4-bromobenzohydrazide derivatives also reported strong inhibitory activities, with IC50 values in the range of 0.217±0.012 to 5.5±0.019 μM. researchgate.net Structure-activity relationship (SAR) analyses suggest that the nature and position of substituents on the synthesized molecules are key factors influencing their inhibitory potential. researcher.liferesearchgate.net In silico docking studies have supported these findings, indicating that the varied substituents alter the conformation and binding interactions of the derivatives within the active site of the α-amylase enzyme. researcher.lifedntb.gov.ua
Table 1: α-Amylase Inhibitory Activity of 4-Bromobenzoic Acid Derivatives
| Derivative Type | Compound ID | IC50 Value (μM) | Standard (Acarbose) IC50 (μM) | Source |
|---|---|---|---|---|
| Hydrazone Schiff Base | Compound 21 | 0.21 ± 0.01 | 1.34 ± 0.01 | researcher.lifedntb.gov.ua |
| Hydrazone Schiff Base Series | - | 0.21 - 1.30 | 1.34 ± 0.01 | researchgate.net |
Urease Inhibitory Activity of Derivatives
Derivatives based on brominated benzoic acid structures have shown notable activity as urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibition a valuable therapeutic strategy. nih.gov A series of 3-arylpropionylhydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit H. pylori urease. nih.gov Among these, 3-(2-benzyloxy-5-chlorophenyl)-3-hydroxypropionylhydroxamic acid (d24) was identified as a highly potent inhibitor with an IC50 value of 0.15±0.05μM. nih.gov
In other research, acyl hydrazone derivatives of flurbiprofen (B1673479) were synthesized and tested for urease inhibition, demonstrating a range of activities with IC50 values from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). acs.orgacs.org The most active compound in this series (compound 30) showed greater potency than thiourea, with an IC50 of 18.92 ± 0.61 μM. acs.org SAR studies indicated that the presence of electron-donating groups on the phenyl ring was crucial for enhancing inhibitory activity. acs.org Furthermore, (perfluorophenyl)hydrazone derivatives have also been identified as significant urease inhibitors, with some compounds in the series showing IC50 values as low as 14.09 ± 0.23 µM, surpassing the activity of thiourea (IC50 = 21.10 ± 0.31 µM). researchgate.net
Table 2: Urease Inhibitory Activity of Various Derivatives
| Derivative Class | Most Active Compound | IC50 Value (μM) | Standard (Thiourea) IC50 (μM) | Source |
|---|---|---|---|---|
| 3-Arylpropionylhydroxamic Acids | d24 | 0.15 ± 0.05 | Not specified | nih.gov |
| Acyl Hydrazones of Flurbiprofen | Compound 30 | 18.92 ± 0.61 | 21.14 ± 0.42 | acs.org |
Inhibition of Mycobacterial Enzymes (e.g., MabA) by Analogues
Analogues of this compound are being investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. unimi.it A key target in this area is the salicylate (B1505791) synthase MbtI, an enzyme involved in the iron uptake pathways critical for the survival and virulence of the microorganism. unimi.itacs.org Research has led to the design of furan-based compounds derived from 3-bromobenzoic acid. acs.org One such derivative was identified as a competitive inhibitor of MbtI with a dissociation constant (Ki) of 4.2 ± 0.8 μM. acs.org This compound demonstrated a lethal effect on whole mycobacterial cells, with a minimum inhibitory concentration (MIC99) of 250 μM, and was shown to decrease the production of mycobactin, confirming its mechanism of action. acs.org
In a broader context, other bromo-analogues have also shown potent antimycobacterial activity. A study on pyrimidine (B1678525) nucleosides found that 3'-bromo-3'-deoxy-arabinofuranosylthymine was a highly effective agent against both wild-type and drug-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC50) of 1-2 μg/mL. nih.gov This compound was also effective against intracellular mycobacteria within human monocytic cells. nih.gov Additionally, acridine (B1665455) derivatives synthesized using 2-bromobenzoic acid have been assayed for their inhibitory activity against M. tuberculosis H37Rv, with some derivatives showing IC50 values around 44.35 μM. rsc.org These findings highlight the potential of incorporating a bromo-functionalized aromatic core in the design of novel antitubercular agents.
Table 3: Inhibitory Activity of Bromo-Analogues Against Mycobacterial Targets
| Compound Class | Specific Target | Activity Metric | Value | Source |
|---|---|---|---|---|
| Furan-based 3-bromobenzoic acid derivative | MbtI Enzyme | Ki | 4.2 ± 0.8 μM | acs.org |
| Furan-based 3-bromobenzoic acid derivative | M. tuberculosis (whole cell) | MIC99 | 250 μM | acs.org |
| 3'-Bromo-3'-deoxy-arabinofuranosylthymine | M. tuberculosis H37Rv (drug-resistant) | MIC50 | 1-2 μg/mL | nih.gov |
Other Biological Applications
Antioxidant Activity of Derivatives
Derivatives of brominated and related phthalic/benzoic acids have been evaluated for their antioxidant properties. Research on 3-arylphthalides, synthesized via a dehydrative coupling reaction, revealed significant antioxidant potential. nih.gov In particular, compounds bearing hydroxy groups on the C-3 aromatic ring displayed radical-scavenging activity. nih.gov The compound 3-(2,4-dihydroxyphenyl)phthalide exhibited slightly better antioxidant activity than Trolox, a standard antioxidant, in the ABTS assay. nih.gov The number and position of the phenolic hydroxy groups were found to be crucial for this activity. nih.gov
In other studies, metal complexes of ligands derived from 4-bromobenzoic acid have shown antioxidant capabilities. The antioxidant potential of Co(II), Ni(II), Cu(II), and Zn(II) chelates of a hydrazone-Schiff base was examined using a DPPH free radical assay. bohrium.com The results indicated that the compounds possessed scavenging activity, with a copper complex demonstrating the highest efficacy with an IC50 value of 26.79 μM. bohrium.com Additionally, 3-(Methylthio)benzoic acid, a compound that can be synthesized from 3-bromobenzoic acid, has been noted for its antioxidant properties in vitro, suggesting potential applications in preventing conditions related to oxidative stress. ontosight.ai
Table 4: Antioxidant Activity of Derivatives
| Derivative Class | Assay | Activity Metric | Result | Source |
|---|---|---|---|---|
| 3-(2,4-dihydroxyphenyl)phthalide | ABTS | Relative Activity | Better than Trolox standard | nih.gov |
| Copper(II) chelate of 4-bromobenzoic acid derivative | DPPH | IC50 | 26.79 μM | bohrium.com |
Potential in Drug Development
3-Bromobenzoic acid, a close structural relative of this compound, serves as a versatile and important intermediate in drug development and organic synthesis. nbinno.cominnospk.comlookchem.com It is a key building block for the production of various active pharmaceutical ingredients (APIs), particularly nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen. nbinno.cominnospk.com The bromine atom on the benzene (B151609) ring facilitates a range of chemical reactions, making it a valuable scaffold for creating complex molecules for the pharmaceutical and agrochemical industries. nbinno.cominnospk.com
The utility of 3-bromobenzoic acid extends to the development of new therapeutic agents targeting modern health challenges. It has been used as a starting material to create focused fragment libraries for the rational design of inhibitors against antibiotic-resistance enzymes like OXA-48. uit.no Furthermore, its role as a precursor in the synthesis of novel antitubercular agents targeting mycobacterial iron acquisition highlights its importance in addressing infectious diseases. unimi.it Derivatives such as 3-bromobenzoic acid pyridin-3-ylmethylenehydrazide are also being explored for a range of pharmacological activities, including potential antimicrobial and anti-inflammatory applications, underscoring the broad potential of this chemical scaffold in medicinal chemistry. ontosight.ai
Future Directions and Emerging Research Avenues for 3 Bromophthalic Acid
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of brominated aromatic acids often involves methods that are not aligned with the principles of green chemistry. Future research is focused on developing more environmentally benign synthetic pathways for 3-bromophthalic acid. A key area of exploration is the use of alternative energy sources and solvent-free conditions to improve efficiency and reduce waste.
Research into related compounds has demonstrated the viability of sustainable techniques. For instance, a novel, solvent-free, and catalyst-free method for synthesizing 3-bromobenzoic acid has been developed using sonication, a process that applies ultrasound to chemical reactions. ijisrt.com This approach, which aligns with green chemistry principles by preventing waste and using safer reaction conditions, could be adapted for the synthesis of this compound. ijisrt.com Similarly, ultrasound-assisted methods have been successfully used to prepare 4-bromophthalic acid, avoiding the use of highly toxic and volatile bromine while achieving high yields and product purity. google.comgoogle.com These methods often allow for the recovery of unreacted starting materials, further enhancing their sustainability. google.com
The industrial synthesis of this compound, which begins with the bromination of o-methyl benzoic acid, could also be a target for green innovation. This could involve replacing traditional solvents with greener alternatives or developing novel catalytic systems that operate under milder conditions and minimize the production of hazardous byproducts like hydrogen bromide gas.
Table 1: Potential Sustainable Synthetic Routes for Brominated Phthalic Acids
| Method | Key Features | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Avoids high-toxicity bromine, high utilization rate of bromine (>90%), good selectivity, and high yield (>80%). google.comgoogle.com | Successfully applied to the synthesis of 4-bromophthalic acid, demonstrating a green and efficient alternative to traditional bromination. google.comgoogle.com |
| Sonication | Solvent-free and catalyst-free reaction conditions. | Adheres to green chemistry principles by reducing waste and eliminating hazardous solvents and catalysts. ijisrt.com | A novel method for synthesizing 3-bromobenzoic acid, suggesting applicability to more complex structures like this compound. ijisrt.com |
| Catalyst and Solvent Optimization | Use of phase-transfer catalysts and recyclable organic solvents. | Minimizes the use of and environmental exposure to organic solvents by allowing catalyst and solvent recycling for multiple batches. scirp.org | Demonstrated in the synthesis of biphenyldicarboxylic acids from bromobenzoic acids using a palladium catalyst in a toluene/ethanol (B145695)/water system. scirp.org |
Development of New Derivatization Strategies for Advanced Materials
The bromine atom on the this compound molecule is a versatile functional handle that can be readily substituted, making it an excellent building block for a variety of advanced materials. Future research will continue to exploit this reactivity to create novel materials with tailored optical, electronic, and functional properties.
One of the most promising applications is in the synthesis of fluorescent probes and dyes. this compound is a key precursor in the creation of rhodamine dyes, which are crucial for cellular imaging and diagnostics. researchgate.net New derivatization strategies could lead to dyes with enhanced brightness, photostability, and biocompatibility for advanced applications like STED microscopy in living cells. researchgate.net
Furthermore, this compound and its derivatives are used to synthesize phthalonitriles, which are precursors for Boron Subphthalocyanines (BsubPcs). worldscientific.com These bowl-shaped aromatic macrocycles have unique electronic and photophysical properties, making them suitable for use in organic photovoltaics as either electron donors or acceptors. worldscientific.com Derivatization of the phthalonitrile (B49051) starting material allows for the fine-tuning of the HOMO and LUMO energy levels of the resulting BsubPc, which is critical for optimizing solar cell performance. worldscientific.com
The development of π-conjugated organic small molecules is another active area. By reacting bromo-phthalimide derivatives (synthesized from brominated phthalic acids) with other aromatic units, researchers can create materials for solution-processable organic electronics. rsc.org
Table 2: Advanced Materials Derived from this compound
| Material Class | Derivatization Strategy | Application | Research Focus |
|---|---|---|---|
| Rhodamine Dyes | Condensation reactions to form the xanthene core. | Fluorescent probes for cellular imaging and diagnostics. researchgate.net | Synthesis of symmetrical and unsymmetrical carboxyrhodamines with improved biocompatibility for live-cell and tissue imaging. researchgate.net |
| Boron Subphthalocyanines (BsubPcs) | Conversion to brominated phthalonitriles followed by cyclotrimerization. | Organic photovoltaics (OPVs) and other organic electronic devices. worldscientific.com | Tuning of electronic properties (HOMO/LUMO levels) by varying peripheral functional groups to enhance device performance. worldscientific.com |
| π-Conjugated Molecules | Conversion to phthalimides followed by cross-coupling reactions (e.g., direct heteroarylation). | Solution-processable materials for organic thin-film transistors and other electronics. rsc.org | Side-chain engineering to fine-tune the solubility and solid-state packing of functional materials. rsc.org |
| Chemosensors | Multi-step modifications to produce heterocyclic derivatives (e.g., 1,2,4-triazoles). | Anion recognition and sensing. researchgate.net | Design of novel quinoline-based and triazole-based sensors with high selectivity and sensitivity for specific ions. researchgate.net |
In-depth Investigations of Structure-Activity Relationships for Targeted Biological Applications
The structural motifs of this compound—a halogenated benzene (B151609) ring and carboxylic acid groups—are common in biologically active molecules. The bromine atom and the acidic moieties play a crucial role in molecular interactions, including binding to the active sites of enzymes. In-depth structure-activity relationship (SAR) studies are a key research avenue for designing potent and selective therapeutic agents.
By systematically modifying the structure of derivatives and assessing their biological activity, researchers can identify the key features responsible for a desired effect. For example, in work on JNK3 inhibitors for neurodegeneration, 3-bromobenzoic acid was used as a starting material for a series of aminopyrazole compounds. acs.org Extensive SAR studies on this scaffold led to the discovery of highly potent and isoform-selective inhibitors. acs.org
Similarly, studies on anthranilic acid derivatives for antitubercular applications have shown how modifications to the core structure, including the position of halogen atoms, impact inhibitory activity against specific bacterial enzymes. mdpi.com Quantitative structure-activity relationship (QSAR) models have also been developed for benzoic acid derivatives, establishing a correlation between toxicity in aquatic organisms and physicochemical properties like hydrophobicity (logKow). nih.gov Such models are invaluable for predicting the biological activity and potential environmental impact of new derivatives based on the this compound core.
Future research will likely focus on synthesizing libraries of compounds derived from this compound to screen against a wide range of biological targets, including those relevant to cancer, neurodegenerative diseases, and infectious diseases. lookchem.com
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes before undertaking costly and time-consuming laboratory experiments. For this compound and its derivatives, advanced computational modeling represents a significant future research direction.
Methods like Density Functional Theory (DFT) can be used to predict the transition states of synthetic reactions, helping to rationalize and optimize reaction conditions for improved selectivity and yield. Computational modeling has also proven essential in resolving inconsistencies between experimental thermodynamic data for related compounds like 2- and 3-bromobenzoic acid, where computed values helped to establish more reliable enthalpies of formation. nist.gov This highlights the power of computational chemistry to validate or challenge experimental findings.
In the design of new materials and drugs, computational tools are used to predict how derivatives will behave. For instance, DFT calculations can elucidate the binding mechanisms of chemosensors with target ions and analyze their photophysical properties. researchgate.net In drug discovery, molecular docking simulations can predict how a molecule derived from this compound might bind to a protein target, guiding the design of more potent inhibitors. acs.org Hirshfeld surface analysis and other computational studies are also used to understand intermolecular interactions in co-crystals, which is crucial for designing materials with specific solid-state properties. researchgate.net
Integration with Modern Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize synthetic processes for efficiency, yield, and safety, it is crucial to understand reaction kinetics and mechanisms in real time. The integration of modern spectroscopic techniques into reaction monitoring is a key emerging research area for the synthesis and derivatization of this compound.
Process Analytical Technology (PAT) initiatives encourage the use of in-line monitoring to gain a deeper understanding of chemical processes. mdpi.com While traditional methods like gas chromatography have been used to track the completion of the industrial synthesis of this compound, a wider range of non-destructive, real-time techniques are available. mdpi.com Vibrational spectroscopy (such as Infrared and Raman) and UV/Visible spectroscopy allow for the real-time analysis of reacting mixtures without the need for sample extraction. mdpi.com These methods can monitor the concentration of reactants, intermediates, and products, providing a detailed picture of the reaction progress.
For physical processes like crystallization, specialized techniques are being employed. For example, studies on 2-bromobenzoic acid have used Focussed Beam Reflectance Measurement (FBRM) and Small Angle X-ray Scattering (SAXS) to monitor nucleation and crystal growth from solution. gla.ac.uk The use of fiber optic probes allows for spectroscopic measurements to be taken directly within a reaction vessel, even under harsh conditions, enabling real-time process control. dtic.mil Applying these advanced monitoring techniques to the synthesis and derivatization of this compound will facilitate process optimization, improve product quality, and enhance safety.
Table 3: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Type of Monitoring | Information Gained | Potential Application for this compound |
|---|---|---|---|
| Gas Chromatography (GC) | In-line, off-line | Reaction completion, purity assessment. | Currently used in industrial synthesis to track reaction progress. |
| UV/Visible Spectroscopy | In-line, real-time | Concentration of aromatic compounds, biomass, coenzymes. mdpi.com | Monitoring the consumption of this compound or the formation of conjugated derivatives. mdpi.com |
| Infrared (IR) & Raman Spectroscopy | In-line, real-time | Changes in functional groups, identification of intermediates. mdpi.com | Tracking the conversion of carboxylic acid groups or the substitution of the bromine atom during derivatization. mdpi.com |
| Small Angle X-ray Scattering (SAXS) | In-situ | Nucleation and early-stage crystallization. gla.ac.uk | Studying the crystallization of this compound or its derivatives to control particle size and morphology. gla.ac.uk |
| Fiber Optic Probes | In-situ, real-time | Real-time spectroscopic data (UV/Vis, IR, etc.) from within the reactor. dtic.mil | Enabling robust process control for synthesis and derivatization reactions under various conditions. dtic.mil |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing derivatives of 3-bromophthalic acid in Li-halogen exchange reactions?
- Methodological Answer : To optimize Li-halogen exchange reactions, stoichiometric adjustments of n-BuLi and ketone ratios are critical. For instance, reducing n-BuLi to 2.5 equivalents while maintaining a 1:0.33 molar ratio of this compound to ketone (e.g., silaxanthone K2) achieves 95% conversion with minimal side-product formation. LC/MS analysis is essential for monitoring reaction progress and selectivity ratios .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC/MS) are standard for assessing purity and structural confirmation. For crystalline derivatives, melting point analysis (e.g., 99–102°C for 3-bromophenylacetic acid) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validate functional groups and regioselectivity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should include accelerated degradation studies under heat, light, and humidity. For example, store the compound in anhydrous, dark conditions at −20°C to prevent bromine displacement or hydrolysis. Monitor degradation via thin-layer chromatography (TLC) and infrared (IR) spectroscopy for carboxylic acid group integrity .
Advanced Research Questions
Q. How do competing reaction pathways (thermodynamic vs. kinetic control) influence the synthesis of this compound-based fluorophores?
- Methodological Answer : At −78°C, the reaction favors the kinetic pathway, forming ArLi intermediates (IV) over dilithium salts (III). Computational modeling (DFT) can predict transition states, while variable-temperature NMR and quenching experiments validate intermediate stability. Adjusting reaction time and temperature shifts selectivity .
Q. What strategies resolve contradictory spectral data when characterizing this compound adducts?
- Methodological Answer : Use orthogonal analytical techniques (e.g., X-ray crystallography for unambiguous structure determination) and isotopic labeling (e.g., deuterated solvents) to distinguish solvent artifacts. Cross-reference with primary literature and replicate experiments under controlled conditions to isolate variables .
Q. How can researchers mitigate bias in experimental outcomes when scaling up this compound reactions?
- Methodological Answer : Implement double-blinded allocation of reagents and strict randomization protocols to avoid systematic errors. Use statistical tools (e.g., ANOVA) to analyze batch-to-batch variability. Transparent reporting of negative results and replication across independent labs enhances validity .
Q. What computational approaches predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model electron density distribution and reaction trajectories. Pair these with experimental kinetics (e.g., stopped-flow UV-Vis) to correlate theoretical predictions with observed regioselectivity .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting data arise, systematically isolate variables (e.g., reagent purity, solvent traces) and consult meta-analyses of prior studies to identify common pitfalls .
- Literature Search Optimization : Use CAS Registry Numbers (e.g., 1878-67-7 for 3-bromophenylacetic acid) in SciFinder to bypass nomenclature inconsistencies. Combine Boolean operators (AND/OR/NOT) in PubMed or Web of Science for precision .
- Reproducibility Protocols : Document all synthetic steps, including exact molar ratios, quenching methods, and purification techniques (e.g., flash chromatography gradients). Share raw data (e.g., NMR spectra) in public repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
